S-(2-Phenylethyl) 2,2-dimethylpropanethioate
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Overview
Description
S-(2-Phenylethyl) 2,2-dimethylpropanethioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a phenylethyl group attached to a dimethylpropanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2,2-dimethylpropanethioate typically involves the reaction of 2-phenylethanethiol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-(2-Phenylethyl) 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Thioester derivatives.
Scientific Research Applications
S-(2-Phenylethyl) 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive thioester group.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(2-Phenylethyl) 2,2-dimethylpropanethioate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The thioester group is particularly reactive, allowing the compound to act as an acylating agent. This reactivity is exploited in various biochemical and chemical processes, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
- S-phenyl 2,2-dimethylpropanethioate
- 2-Phenylethyl propionate
Comparison:
- S-phenyl 2,2-dimethylpropanethioate: Similar in structure but lacks the phenylethyl group, which may affect its reactivity and applications.
- 2-Phenylethyl propionate: An ester rather than a thioester, leading to different chemical properties and reactivity .
Uniqueness: S-(2-Phenylethyl) 2,2-dimethylpropanethioate is unique due to its combination of a phenylethyl group and a thioester moiety.
Properties
CAS No. |
132381-69-2 |
---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
S-(2-phenylethyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C13H18OS/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
BRKUDNAWZCWCCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)SCCC1=CC=CC=C1 |
Origin of Product |
United States |
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